4,4'-Oxydibenzoic acid

Polyamide Synthesis Fluorinated Polymers Solubility Enhancement

4,4'-Oxydibenzoic acid (ODBA) delivers a unique combination of chain flexibility and thermal stability (mp 329–330°C, Td >400°C) that rigid diacids cannot match. Its bent geometry is proven essential for solution-processable, low-k polyamide films (dielectric constant 2.37–2.53), phase-inversion UF membranes with precise MWCO (9,000–16,000 Da), and high-toughness LCP fibers. Use ODBA to achieve commercially critical properties unavailable with linear monomers. Ideal for microelectronics, filtration, and photocatalytic MOF applications.

Molecular Formula C14H10O5
Molecular Weight 258.23 g/mol
CAS No. 2215-89-6
Cat. No. B1199100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Oxydibenzoic acid
CAS2215-89-6
Synonyms4,4'-oxydibenzoic acid
Molecular FormulaC14H10O5
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H10O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
InChIKeyWVDRSXGPQWNUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Oxydibenzoic Acid (CAS 2215-89-6): High-Performance Aromatic Diacid Monomer for Advanced Polymer and MOF Synthesis


4,4'-Oxydibenzoic acid (ODBA, H2OBA) is an aromatic dicarboxylic acid featuring a central, flexible ether bridge linking two para-benzoic acid moieties. This V-shaped, electron-rich structure differentiates it from the rigid, linear geometry of common diacid monomers such as terephthalic acid [1]. ODBA serves as a versatile building block for high-performance polymers—including polyamides, polyesters, and poly(ether-ketone)s—and as an organic linker in metal-organic frameworks (MOFs), where its bent conformation enables unique network topologies and properties [2]. The compound exhibits a high melting point (329–330 °C), limited aqueous solubility, and thermal stability that exceeds 400 °C in polymeric forms .

Why 4,4'-Oxydibenzoic Acid Cannot Be Simply Replaced by Terephthalic or Isophthalic Acid in Advanced Material Design


Simple substitution of 4,4'-oxydibenzoic acid with common, rigid diacids like terephthalic acid (TA) or isophthalic acid (IPA) often leads to significant performance deficits or processability failures. While TA and IPA yield stiff, linear chains that promote crystallinity and high melting points, ODBA's central ether linkage introduces both chain flexibility and a bent geometry. This reduces crystallinity, enhances solubility in polar aprotic solvents, and lowers processing temperatures—critical advantages for solution-based film casting and microelectronic applications [1]. Furthermore, in thermotropic liquid crystalline polymers (LCPs), the 'swivel' action of the ODBA unit is essential for achieving the desired melt-processable anisotropy and toughness; replacing it with TA disrupts this balance, resulting in excessively high melting points and loss of liquid crystalline order [2]. The following quantitative evidence details these specific, verifiable points of differentiation.

Quantitative Differentiation Guide for 4,4'-Oxydibenzoic Acid: Head-to-Head Data Against In-Class Alternatives


Enhanced Polymer Solubility and Processability vs. Isophthalic and Terephthalic Acids

Polyamides synthesized from 4,4'-oxydibenzoic acid (OBA) demonstrate superior solubility in common organic solvents compared to their counterparts made with isophthalic acid (IPA) or 2,2-bis(4-carboxyphenyl)hexafluoropropane (6FA). While all three polymers in a study were soluble in amide-type polar aprotic solvents, the OBA-based polyamide uniquely dissolved in less polar solvents like pyridine and tetrahydrofuran (THF), enabling a broader range of solution-processing techniques [1]. This enhanced solubility is attributed to the flexible ether linkage in OBA, which disrupts chain packing and reduces crystallinity relative to the rigid IPA structure.

Polyamide Synthesis Fluorinated Polymers Solubility Enhancement Microelectronics

Distinct Crystallization and Thermal Behavior in Poly(ether-ketone)s vs. 4,4'-Biphenyldicarboxylic Acid

In high-performance poly(aryletherketone-carborane)s, the choice of diacid monomer dictates thermal and crystallization behavior. The polymer derived from 4,4'-oxydibenzoic acid (ODBA) remains amorphous when isolated and does not exhibit cold-crystallization. In stark contrast, the analog derived from 4,4'-biphenyldicarboxylic acid (BPDC) undergoes an unusual cold-crystallization process beginning at its glass-transition temperature of 267 °C and melts at a much higher temperature of 386 °C [1]. This difference is critical for processing and end-use properties.

Poly(ether-ketone) Membrane Technology Thermal Analysis Crystallization

Differential Photocatalytic Activity in Ce(IV)-MOFs vs. 4,4'-Carbonyldibenzoic Acid

A direct comparison of two isoreticular Ce(IV)-MOFs (CAU-58), one built with 4,4'-oxydibenzoic acid (ODB) and the other with its carbonyl analog 4,4'-carbonyldibenzoic acid (CDB), revealed a stark difference in photocatalytic performance. While both MOFs could degrade methyl orange in aqueous solution, only the ODB-based MOF (CAU-58-ODB) exhibited enhanced photocatalytic activity under ultraviolet (UV) light [1]. Both MOFs demonstrated high thermal stability (T > 290 °C) attributed to their rod-shaped inorganic building unit.

Metal-Organic Frameworks Photocatalysis Cerium Water Treatment

Achieving a Balance of Tenacity and Toughness in LCP Fibers vs. Terephthalic Acid

A key invention for high-strength liquid crystal polyester (LCP) fibers relies on a specific copolyester composition containing 4,4'-oxydibenzoic acid (ODBA) and isophthalic acid. The patent explicitly states that the ODBA unit is crucial; replacing it or altering its proportion outside the range of 20–40 mol% leads to a loss of the desired combination of high tenacity and high toughness [1]. The 'swivel' action of the ether linkage in ODBA is essential for maintaining melt-processable anisotropy and achieving this unusual property balance, which cannot be replicated by substituting with a rigid diacid like terephthalic acid (TA).

Liquid Crystal Polymer High-Performance Fibers Copolyester Thermotropic

Optimal Application Scenarios for 4,4'-Oxydibenzoic Acid Based on Quantified Material Advantages


Fabrication of Solution-Processed, High-Tg Polyamide Films for Flexible Electronics

Researchers and manufacturers aiming to produce transparent, tough, and flexible polyamide films via solution casting should prioritize 4,4'-oxydibenzoic acid. Its use in fluorinated polyamides yields polymers that are soluble in a wide range of organic solvents (including pyridine and THF) and can be cast into films with a tensile strength of 76.5–82.3 MPa, a Young's modulus of 1.64–1.85 GPa, and a low dielectric constant of 2.37–2.53 at 100 MHz [1]. These properties are directly enabled by the ODBA monomer and are not readily achieved with more rigid diacids like IPA, making ODBA the monomer of choice for advanced microelectronic substrates and interlayer dielectrics.

Synthesis of Amorphous, High-Performance Ultrafiltration Membranes

For the development of advanced ultrafiltration membranes via phase inversion, the poly(aryletherketone-carborane) derived from 4,4'-oxydibenzoic acid is a superior material. Unlike its crystalline counterpart made from 4,4'-biphenyldicarboxylic acid, the ODBA-based polymer remains amorphous and can be readily gelled in water to form membranes with a precise molecular weight cut-off between 9,000 and 16,000 Daltons [1]. This specific, quantifiable performance characteristic is a direct consequence of the monomer's chemical structure, making it an essential component for achieving reliable, high-flux membranes.

Design of UV-Active Photocatalytic MOFs for Water Remediation

When designing isoreticular Ce(IV)-MOFs for photocatalytic degradation of organic pollutants like methyl orange, the choice of linker is critical. Research demonstrates that the MOF constructed with 4,4'-oxydibenzoic acid (CAU-58-ODB) exhibits a distinct photocatalytic enhancement under UV light that is absent in the analogous framework built with 4,4'-carbonyldibenzoic acid [1]. This functional difference, linked to a proposed ligand-to-metal charge transfer mechanism, positions ODBA as the required linker for achieving UV-active photocatalytic performance in this class of water-stable MOFs.

Melt-Spinning of High-Tenacity, High-Toughness Liquid Crystal Polyester Fibers

The production of LCP fibers that uniquely combine high tenacity with high toughness necessitates the incorporation of 4,4'-oxydibenzoic acid. Patented technology shows that a specific copolyester containing 20–40 mol% ODBA units is essential for achieving this unusual and commercially valuable balance of properties [1]. Replacing ODBA with a rigid diacid like terephthalic acid disrupts the polymer's liquid crystalline behavior and mechanical performance, highlighting its non-substitutable role in this high-value fiber application.

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